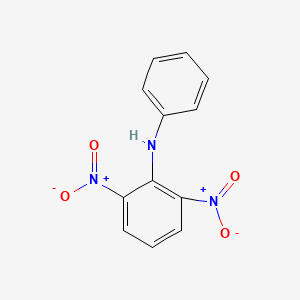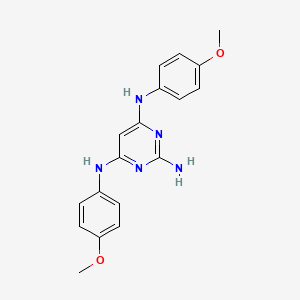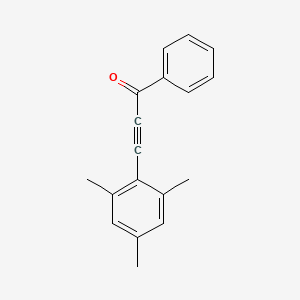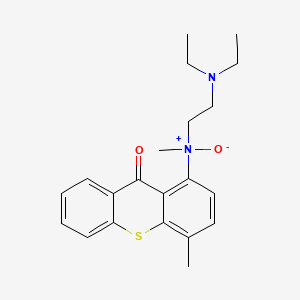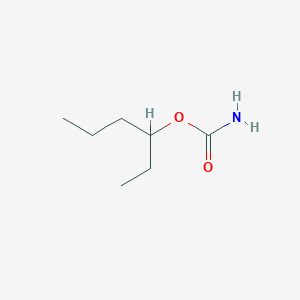
Hexan-3-yl carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexan-3-yl carbamate is an organic compound with the molecular formula C7H15NO2. It is a type of carbamate, which is a functional group characterized by the presence of a carbamic acid derivative. Carbamates are widely used in various fields, including agriculture, medicine, and industrial applications, due to their versatile chemical properties.
Preparation Methods
Hexan-3-yl carbamate can be synthesized through several methods:
Carbamoylation: This method involves the reaction of an alcohol with a carbamoyl chloride in the presence of a base.
Amination (Carboxylation): This method involves the reaction of an amine with carbon dioxide and a halide in the presence of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI).
Transcarbamoylation: This method involves the reaction of a primary or secondary alcohol with a carbamate donor, such as methyl carbamate, in the presence of a catalyst like tin.
Chemical Reactions Analysis
Hexan-3-yl carbamate undergoes various chemical reactions, including:
Oxidation: Carbamates can be oxidized to form carbamic acids or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Carbamates can be reduced to form amines. This reaction typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Carbamates can undergo nucleophilic substitution reactions.
Scientific Research Applications
Hexan-3-yl carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in organic synthesis.
Biology: Carbamates are used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Carbamate derivatives are used in the design of drugs and prodrugs.
Industry: Carbamates are used as intermediates in the production of pesticides, fungicides, and herbicides.
Mechanism of Action
The mechanism of action of hexan-3-yl carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate functionality imposes conformational restrictions due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety. This allows the compound to participate in hydrogen bonding and modulate biological properties . In medicinal chemistry, carbamates are often designed to interact with specific enzymes or receptors, leading to desired therapeutic effects.
Comparison with Similar Compounds
Hexan-3-yl carbamate can be compared with other carbamates such as:
Methyl carbamate: A simpler carbamate with a methyl group instead of a hexyl group.
Ethyl carbamate: Similar to methyl carbamate but with an ethyl group. It is used in various industrial applications.
Phenyl carbamate: Contains a phenyl group and is used in the synthesis of more complex carbamate derivatives.
This compound is unique due to its hexyl group, which imparts different physical and chemical properties compared to simpler carbamates. This uniqueness can be leveraged in specific applications where the hexyl group provides advantages in terms of solubility, stability, or reactivity.
Properties
CAS No. |
6319-46-6 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
hexan-3-yl carbamate |
InChI |
InChI=1S/C7H15NO2/c1-3-5-6(4-2)10-7(8)9/h6H,3-5H2,1-2H3,(H2,8,9) |
InChI Key |
GUMWTWBEQCYCCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)OC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



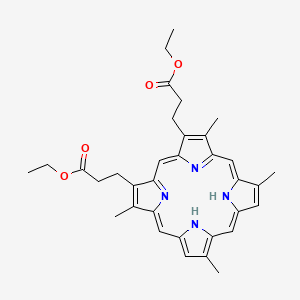
![2-[2-(4-Methoxyphenyl)ethyl]-2,4-dimethyl-1,3-dioxane](/img/structure/B14724839.png)

![Pyridazino[4,3-c]pyridazine](/img/structure/B14724859.png)
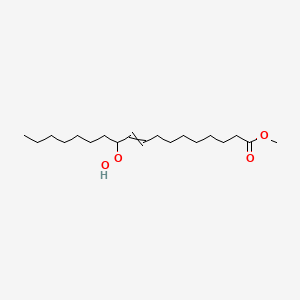
![1-Methyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborinine](/img/structure/B14724869.png)
![1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea](/img/structure/B14724871.png)
